molecular formula C17H27N3O4 B1375348 tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate CAS No. 1354825-85-6

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate

Cat. No. B1375348
M. Wt: 337.4 g/mol
InChI Key: WKGPQOZWAHTWTM-UHFFFAOYSA-N
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Description

This compound is a derivative of tert-butyl and benzyloxy groups . It has a complex structure with multiple functional groups, including a carbonyl group, an amino group, and a hydrazinecarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a tert-butyl group, a benzyloxy group, a carbonyl group, an amino group, and a hydrazinecarboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties, such as its density, melting point, and boiling point, can be determined experimentally .

Scientific Research Applications

  • Synthesis of Quinoxaline Derivatives : This compound is utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, which is a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).

  • Preparation of Fluoroalkyl-Substituted Pyrazole Carboxylic Acids : It's used in acylation reactions leading to the synthesis of these compounds, which are produced on a multigram scale (Iminov et al., 2015).

  • Potential Mcl-1 Antagonists : Synthesized compounds using tert-butyl carbazate showed potential as moderate inhibitors against Mcl-1 enzyme, a protein associated with cancer cell survival (Bhat et al., 2019).

  • Divergent Synthesis in Organic Chemistry : Used in divergent and solvent-dependent reactions with enamines, leading to the synthesis of various organic compounds (Rossi et al., 2007).

  • Synthesis of Benzaldehyde N-[(E)-phenylmethylidene]hydrazones : This compound reacts with gaseous HCl in various anhydrous solvents to afford benzaldehyde hydrazones in good yields, demonstrating its utility in organic synthesis (Obreza & Urleb, 2002).

  • Synthesis of Amino Acid Derivatives : It plays a role in the synthesis of amino acid derivatives like threonine and allo-threonine analogs from enantiopure compounds (Sting & Seebach, 1996).

  • Synthesis of Fluorescent Sensors : Utilized in the synthesis of hydroxypyrazole-based ligands, acting as a ratiometric fluorescent sensor for Zn(II) (Formica et al., 2018).

  • Synthesis of Heterocyclic Compounds : It's used in the synthesis of hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds (Obreza & Urleb, 2003).

  • Synthesis of Cryptophycin-24 : An essential component in the total synthesis of cryptophycin-24, a compound with potential biological activity (Eggen et al., 2000).

  • Larvicidal Activity Studies : Analyzed for its effects on larvicidal activity against Chilo suppressalis, showing the significance of substituent effects on its activity (Oikawa et al., 1994).

properties

IUPAC Name

benzyl N-[2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-16(2,3)24-15(22)19-20-17(4,5)12-18-14(21)23-11-13-9-7-6-8-10-13/h6-10,20H,11-12H2,1-5H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPQOZWAHTWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(C)(C)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)-2-methylpropan-2-yl)hydrazinecarboxylate

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